

Flavipin: A Comprehensive Technical Guide to its Spectroscopic and Biological Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flavipin*

Cat. No.: *B1206907*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin, a naturally occurring phenolic compound with the systematic name 3,4,5-trihydroxy-6-methylphthalaldehyde, is a secondary metabolite produced by various fungi, including species of *Aspergillus*, *Chaetomium*, and *Epicoccum*. This molecule has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a detailed overview of the spectroscopic data used for the characterization of **Flavipin**, outlines the experimental protocols for its isolation and purification, and visually represents its interaction with a key inflammatory signaling pathway.

Chemical and Physical Properties

Flavipin is a relatively small molecule with the following key characteristics:

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O ₅	
Molecular Weight	196.16 g/mol	
Monoisotopic Mass	196.03717335 Da	
IUPAC Name	3,4,5-trihydroxy-6-methylphthalaldehyde	
CAS Number	483-53-4	

Spectroscopic Data

The structural elucidation of **Flavipin** relies on a combination of spectroscopic techniques. While many studies confirm its structure by comparing spectral data to established references, detailed numerical data is often not explicitly reported in all publications. This section summarizes the available spectroscopic information.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of **Flavipin**.

Wavelength (λ _{max})	Solvent	Reference
261-264 nm	Not specified	

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of **Flavipin**.

Technique	Ionization Mode	Mass (m/z)	Reference
High-Resolution ESI-MS	Not specified	196.03717335 [M] ⁺	

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are pivotal for the definitive structural confirmation of **Flavipin**. While numerous sources affirm that the structure was confirmed by comparing ^1H and ^{13}C NMR spectra with previously reported data, specific chemical shifts (δ) and coupling constants (J) are not consistently provided in the available literature. The identification is based on the expected signals for the aromatic protons, the methyl group, the aldehyde protons, and the hydroxyl groups, as well as the corresponding carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Flavipin**. The spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O and C-H), and aromatic (C=C) functional groups. However, specific peak positions (cm^{-1}) for **Flavipin** are not detailed in the reviewed literature.

Experimental Protocols

The isolation and purification of **Flavipin** from fungal cultures are critical steps for its characterization and further investigation.

Fungal Fermentation and Extraction

- Organisms: *Aspergillus terreus*, *Chaetomium globosum*, *Epicoccum nigrum* are commonly used for **Flavipin** production.
- Culture Media: Potato Dextrose Broth (PDB) is a frequently used medium.
- Optimized Fermentation Conditions:
 - pH: 7.0
 - Temperature: 25°C
 - Incubation Period: 12-14 days
 - Shaking Speed: 150 rpm

- Extraction: After fermentation, the culture filtrate is typically extracted with a solvent such as ethyl acetate.

Purification

A multi-step chromatographic approach is generally employed for the purification of **Flavipin**.

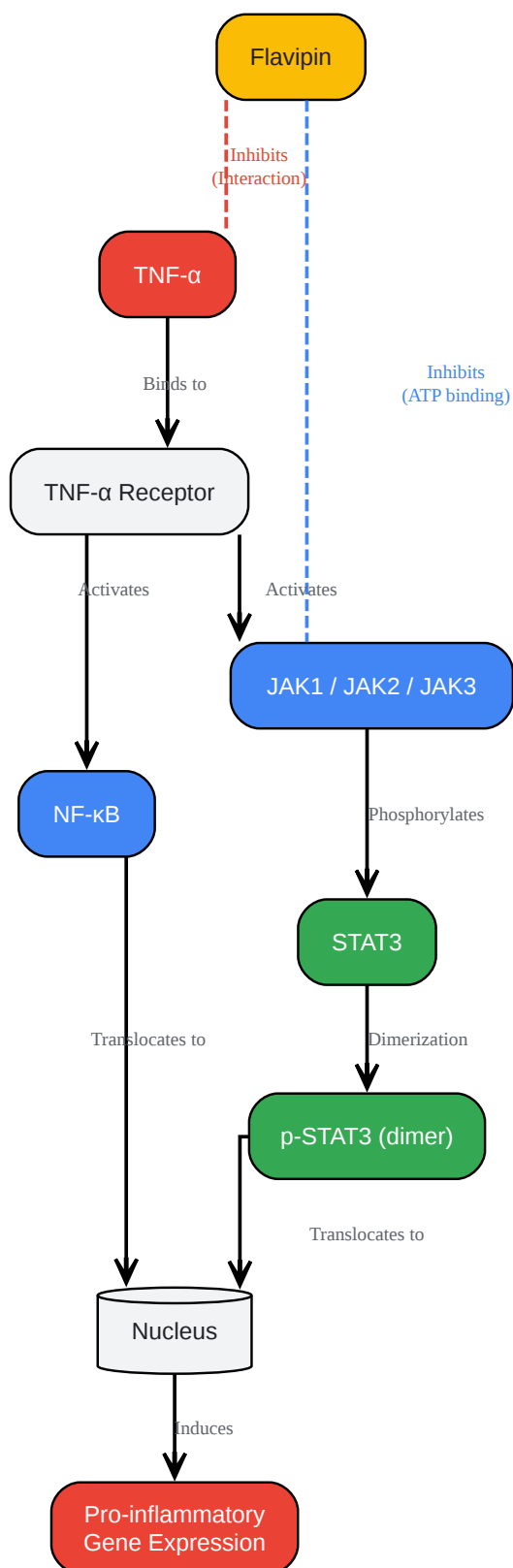
- Thin Layer Chromatography (TLC):
 - Stationary Phase: Silica gel plates.
 - Mobile Phase: A mixture of dichloromethane and ethyl acetate (1:1, v/v) can be used.
 - Rf Value: A typical Rf value of 0.55 has been reported.
- Silica Gel Column Chromatography:
 - Stationary Phase: Silica gel (60-120 mesh).
 - Elution: A gradient of solvents, such as a mixture of dichloromethane and ethyl acetate, is used to elute **Flavipin** from the column.
- High-Performance Liquid Chromatography (HPLC):
 - System: A standard HPLC system with a UV detector is used.
 - Column: A reversed-phase C18 column is commonly employed.
 - Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a typical mobile phase.
 - Detection: Monitoring at 265 nm is effective.
 - Retention Time: Reported retention times vary depending on the specific HPLC conditions, with values around 7.7 to 7.97 minutes being cited in some studies.

Signaling Pathway and Biological Activity

Flavipin has been shown to exhibit anti-inflammatory effects by targeting key signaling molecules. One notable mechanism is its inhibition of the TNF- α induced pro-inflammatory cascade.

Inhibition of the TNF- α /JAK-STAT Signaling Pathway

Flavipin has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF- α) and Janus Kinases (JAKs), which are crucial mediators of inflammation, particularly in the context of rheumatoid arthritis. **Flavipin** is thought to interact with TNF- α and bind to the ATP-binding sites of JAK1, JAK2, and JAK3, thereby inhibiting their activity and the downstream signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition ultimately leads to a reduction in the expression of pro-inflammatory genes.

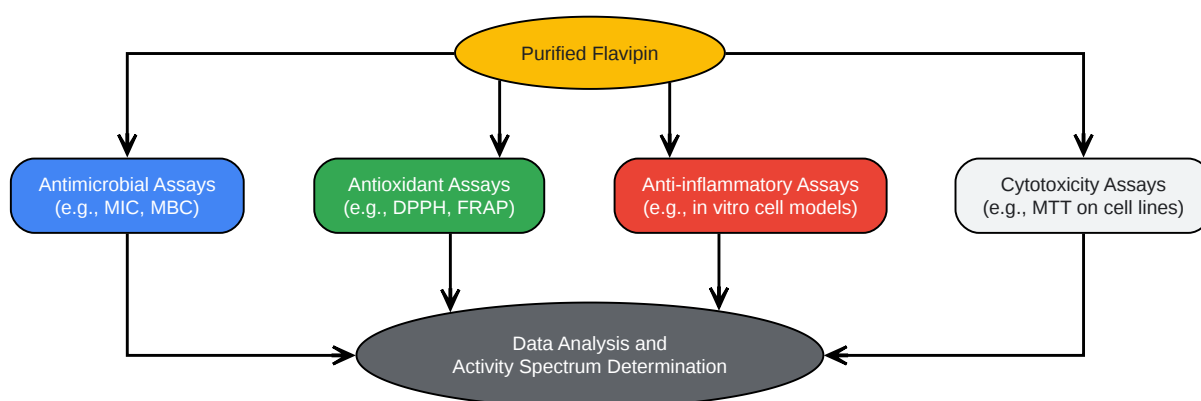


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Caption: **Flavipin**'s inhibitory effect on the TNF-α mediated JAK-STAT signaling pathway.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general approach to characterizing the biological activity of purified **Flavipin**.



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Caption: General experimental workflow for evaluating the biological activities of **Flavipin**.

Conclusion

Flavipin continues to be a molecule of high interest for its potential therapeutic applications. This guide provides a foundational understanding of its characterization, drawing from the available scientific literature. While the general spectroscopic profile of **Flavipin** is established, a clear and consolidated public record of its detailed NMR and IR spectral data would be a valuable resource for the research community. The outlined experimental protocols and the visualization of its interaction with inflammatory pathways offer a solid starting point for researchers and professionals in the field of natural product chemistry and drug development.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com